Journal Name:Physics of Life Reviews
Journal ISSN:1571-0645
IF:9.833
Journal Website:http://www.journals.elsevier.com/physics-of-life-reviews/
Year of Origin:2004
Publisher:Elsevier
Number of Articles Per Year:9
Publishing Cycle:Quarterly
OA or Not:Not
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-25 , DOI: 10.1021/acs.joc.3c00522
Enzymes often employ catalytic groups with a medium or low intrinsic activity for highly challenging catalytic tasks. In this work, we report nanoparticle catalysts with accurately positioned carboxylic acids through either a covalent or noncovalent imprinting technique. The rationally designed active site allows the catalysis to be highly selective or quite unselective with respect to the substrate. With the proper catalyst, the hydrolysis proceeds smoothly in neutral water or even a slightly basic solution at room temperature.
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-20 , DOI: 10.1021/acs.joc.3c00963
Enigmazole B (1) and four new analogues, cis-enigmazole B (2), dehydroenigmazole B (3), enigmimide B (4), and enigmimide A (5), were isolated from the marine sponge Cinachyrella enigmatica. Their planar structures were elucidated by detailed NMR and MS data analyses, which established 1–3 to be oxazole-substituted 18-membered phosphomacrolides, while 4 and 5 were oxazole ring-opened congeners. The relative and absolute configurations in 1 were determined by a combination of chemical transformations and spectroscopic analyses. Photooxidation of the oxazole moiety in 1 gave enigmimide B (4), thus establishing that 4 has the same absolute configuration of 1. Enigmazole B (1) along with analogues 2 and 3 showed cytotoxicity against murine IC-2 mast cells with IC50 values of 3.6–7.0 μM. The enigmimides (4 and 5) and dephosphoenigmazoles did not show cytotoxicity (IC50 > 10 μM), implying that both the oxazole moiety and the phosphate group are necessary for the cytotoxicity of the enigmazole class macrolides.
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-20 , DOI: 10.1021/acs.joc.3c01041
A palladium-catalyzed dearomatization of indoles with alkynes has been developed, providing an efficient route to access a variety of synthetically useful spirocyclohexaneindolenines in moderate to good yields. The current method features a simple catalytic system, operational simplicity, and good functional group compatibility, which will contribute substantially to the development of dearomatization to access spiro compounds. Besides, the ubiquitous existence of spiro molecules, including spirocyclohexaneindolenines, in drugs and biological active molecules suggests the potential application of this methodology in medicinal chemistry.
Photoredox-Catalyzed Radical–Radical Cross-Coupling of Sulfonyl Chlorides with Trifluoroborate Salts
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-25 , DOI: 10.1021/acs.joc.3c01124
Sulfones are widely found in natural products and drug molecules. Here, we disclose a strategy for direct synthesis of sulfone compounds with diverse structures by visible-light-catalyzed radical–radical cross-coupling of sulfonyl chlorides and trifluoroborate salts. Allyl, benzyl, vinyl, and aryl trifluoroborates can be successfully cross-coupled with (hetero)aryl and alkyl sulfonyl chlorides, respectively. This strategy features redox neutrality, good substrate generality, simple operation, and benign reaction conditions.
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-19 , DOI: 10.1021/acs.joc.3c00727
The construction of multisubstituted β-pyrrolinones from simple starting materials remains a great challenge. Recently, a novel Cu(I)-catalyzed [2 + 2 + 1] cycloaddition reaction was developed for rapid access to fully substituted β-pyrrolinones, which are difficult to synthesize through traditional methods as this approach may involve unusual C-nucleophilic addition of enamines and umpolung of imines. Elucidating the reaction mechanism may inspire the development of new methodologies via the unusual C-nucleophilic addition of enamines and imines. However, the reaction mechanism is still unclear because none of the intermediates was observed during the reaction process. In this work, we employed theoretical and computational chemistry to investigate the possible pathway. Finally, the calculated results indicate that ketene formed by the Wolff rearrangement of α-diazo-β-ketoester reacts with enamine formed by the addition of alkynes and amine, affording the five-membered azaheterocycle, and this process involves the formation of a six-membered ring intermediate and sequential isomerization, and the further dehydrogenation needs to be assisted with solvent MeNO2.
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-19 , DOI: 10.1021/acs.joc.2c02441
β-Lactones are common substructures in a variety of natural products and drugs, and they serve as versatile synthetic intermediates in the production of valuable chemical derivatives. Traditional β-lactone synthesis relies on laborious multi-step synthetic methods that use toxic compounds, sophisticated catalysts, expensive, and/or reactive chemicals. Based on the in situ electrochemical formation of metal-based nanoclusters, this paper describes the development of a one-step, room temperature electrocatalytic method for the formation of stable β-lactone from CO2 and dienes. This one-step “electrosynthesis” method results in the formation of a new class of β-lactone with high selectivity (up to 100%) and activity (up to 80% yields with respect to the reacted diene) by regulating the applied potential and current density. This work paves the way for more sustainable and environmentally friendly reaction pathways based on the in situ formation of nanoclusters as organic electrosynthesis catalysts.
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-18 , DOI: 10.1021/acs.joc.3c00827
Adenosine diphosphate ribosylation (ADP-ribosylation) is a crucial post-translational modification involved in important regulatory mechanisms of numerous cellular pathways including histone maintenance and DNA damage repair. To study this modification, well-defined ADP-ribosylated peptides, proteins, and close analogues thereof have been invaluable tools. Recently, proteomics studies have revealed histidine residues to be ADP-ribosylated. We describe here the synthesis of a complete set of triazole-isosteres of ADP-ribosylated histidine to serve as probes for ADP-ribosylating biomachinery. By exploiting Cu(I)- and Ru(II)-catalyzed click chemistry between a propargylglycine building block and an α- or β-configured azidoribose, we have successfully assembled the α- and β-configured 1,4- and 1,5-triazoles, mimicking N(τ)- and N(π)-ADP-ribosylated histidine, respectively. The ribosylated building blocks could be incorporated into a peptide sequence using standard solid-phase peptide synthesis and transformed on resin into the ADP-ribosylated fragments to provide a total of four ADP-ribosyl triazole conjugates, which were evaluated for their chemical and enzymatic stability. The 1,5-triazole analogues mimicking the N(π)-substituted histidines proved susceptible to base-induced epimerization and the ADP-ribosyl α-1,5-triazole linkage could be cleaved by the (ADP-ribosyl)hydrolase ARH3.
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-18 , DOI: 10.1021/acs.joc.3c01226
Herein, we report the synthesis of aryl derivatives of ketamine and of ketamine’s major metabolites hydroxynorketamine (HNK), norketamine (NK), and dehydronorketamine (DHNK) via a microwave-assisted Diels–Alder reaction to form the substituted cyclohexane core structure. Starting with aryl acrylic esters as dienophiles and siloxybutadienes as diene counterparts, a wide range of substituted arylcyclohexylamines was obtained after several modification steps of the initial Diels–Alder products [El Sheikh, S.; Weber,
H.; Kortenbrede, L.; Drouvé, N. A broadly applicable
Diels–Alder based Synthesis of Ketamine related Arylcyclohexylamines. ChemRxiv 2022, 10.26434/chemrxiv-
2022-xf1l9].
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-18 , DOI: 10.1021/acs.joc.3c00816
The 6/6/5-fused tricyclic scaffold is a central feature of structurally complex terpenoid natural products. A step-economical cascade transformation that leads to a complex molecular skeleton is regarded as a sustainable methodology. Therefore, we report the first Mn(I)-catalyzed C(sp2)–H chemoselective in situ dienylation and diastereoselective intramolecular Diels–Alder reaction using iso-pentadienyl carbonate to access 6/6/5-fused tricyclic scaffolds. To the best of our knowledge, there is no such report thus far to utilize iso-pentadienyl carbonate as a substrate in C–H activation catalysis. Extensive mechanistic studies, such as the isolation of catalytically active organo-manganese(I) complexes, 1,3-dienyl-intermediates, and isotopic labeling experiments have supported the proposed mechanism of this cascade reaction.
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-18 , DOI: 10.1021/acs.joc.3c00892
In this work, we developed a facile and controllable electrophilic aromatic nitration method with commercially available 68% HNO3 as the nitrating reagent and trifluoromethanesulfonic acid (HOTf) as the catalyst in hexafluoroisopropanol or under solvent-free conditions. The electrophilic nitration products of different arenes can be obtained in almost quantitative yields by tuning the loading of HOTf. The strong acidity and water absorbing property of HOTf allowed this transformation to reach completion in a short time at room temperature.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物1区 | BIOLOGY 生物学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.00 | 44 | Science Citation Index Expanded | Not |
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